molecular formula C20H20O7 B1619783 6,7-Dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one CAS No. 24203-68-7

6,7-Dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

Cat. No. B1619783
CAS RN: 24203-68-7
M. Wt: 372.4 g/mol
InChI Key: ADVSBKKAOLGTQF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one is a natural product found in Citrus oto, Citrus depressa, and other organisms with data available.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, was studied, highlighting its potential for detailed molecular analysis and applications in crystallography (Manolov, Ströbele, & Meyer, 2008).

Synthesis and Medicinal Chemistry

A capillarisin sulfur-analogue with aldose reductase inhibitory activity was synthesized, demonstrating the compound's relevance in medicinal chemistry (Igarashi et al., 2005).

Anticancer Activity

A series of trimethoxyphenyl-4H-chromen derivatives, including 6,7-Dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one, were synthesized and shown to have potential as telomerase inhibitors, with implications for cancer therapy (Wang et al., 2018).

Photochromism in Chromene Compounds

Research on the photochromism of chromene compounds, including 6,7-dimethoxy-2,2-diphenyl-2H-chromene, revealed new insights into their photoresponsive properties, which could be significant for materials science applications (Hobley et al., 2000).

Hydrogen-Bonded Ring Structures

Study of 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone highlighted its unique hydrogen-bonded ring structures, relevant for understanding molecular interactions and potential pharmaceutical applications (Swamy et al., 2006).

Improved Synthesis Routes

An improved synthesis route for 3-amino-7,8-dimethoxy-2H-chromen-2-one was developed, emphasizing the importance of efficient synthesis methods for compounds like 6,7-Dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one in medicinal chemistry (Li, 2014).

Antioxidant and Antihyperglycemic Agents

The synthesis of coumarin derivatives, including 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one, demonstrated their potential as potent antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

Molecular Characterization and Biological Activity

A study on the molecular characterization of 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one provided insights into its potential as a selective COX-2 inhibitor, demonstrating the biological activity of chromenone derivatives (Rullah et al., 2015).

properties

CAS RN

24203-68-7

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

6,7-dimethoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-14-8-18(25-4)16(23-2)6-11(14)13-10-27-15-9-19(26-5)17(24-3)7-12(15)20(13)21/h6-10H,1-5H3

InChI Key

ADVSBKKAOLGTQF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)OC)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)OC)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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